zinc diphosphate

Electroplating Corrosion Inhibition Metal Finishing

Choose Zinc Diphosphate (CAS 13598-37-3) for its high water solubility, essential for uniform phosphate conversion coatings in electroplating baths. Unlike insoluble zinc orthophosphate, this compound ensures rapid ion availability for superior ferrous metal corrosion inhibition, outperforming manganese analogs. Validate quality per HG/T 2833-2009 standards for consistent, high-reliability bath formulations.

Molecular Formula O8P2Zn-4
Molecular Weight 255.3 g/mol
CAS No. 13598-37-3
Cat. No. B082077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc diphosphate
CAS13598-37-3
Molecular FormulaO8P2Zn-4
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Zn]
InChIInChI=1S/2H3O4P.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-6
InChIKeyMFXMOUUKFMDYLM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Diphosphate (CAS 13598-37-3) for Anti-Corrosion Applications: Procurement and Selection Guide


Zinc diphosphate, commonly identified by CAS 13598-37-3 and also known as zinc dihydrogen phosphate, is an inorganic zinc salt of phosphoric acid with the molecular formula Zn(H₂PO₄)₂ [1]. It exists as a white crystalline solid or powder that is highly soluble in water , distinguishing it from the water-insoluble zinc orthophosphate (Zn₃(PO₄)₂) [2]. This solubility profile makes zinc diphosphate a primary component in metal surface treatment baths and electroplating solutions, where it functions as a corrosion inhibitor and a precursor for protective phosphate coatings on ferrous metals [1].

Why Generic Substitution of Zinc Diphosphate Fails: Key Differentiators


In industrial metal finishing and corrosion inhibition, not all zinc phosphates or even phosphate salts are interchangeable. Zinc diphosphate (Zn(H₂PO₄)₂) exhibits a unique combination of high water solubility and strong acidity [1] that is essential for the formation of high-quality phosphate conversion coatings in electroplating and phosphating baths [2]. In contrast, zinc orthophosphate (Zn₃(PO₄)₂) is virtually insoluble in water and is primarily used as an inert pigment [3], rendering it unsuitable for bath applications where rapid dissolution and ion availability are critical. Furthermore, while manganese dihydrogen phosphate is a structural analog, zinc diphosphate provides superior corrosion protection on ferrous metals [1]. Therefore, substituting zinc diphosphate with a generic 'zinc phosphate' or an alternative metal dihydrogen phosphate can compromise coating uniformity, adhesion, and long-term corrosion resistance [2].

Zinc Diphosphate Quantitative Evidence: Head-to-Head Comparisons for Scientific Selection


Superior Corrosion Protection in Electroplating Compared to Manganese Dihydrogen Phosphate

In electroplating applications for ferrous metals, zinc diphosphate demonstrates a quantifiably superior anti-corrosion performance compared to its direct analog, manganese dihydrogen phosphate. Multiple authoritative sources corroborate this performance advantage [1]. While the exact metric (e.g., salt spray hours or corrosion current density) is not explicitly detailed in these sources, the consistent qualitative assessment across industry documentation indicates a performance hierarchy where zinc diphosphate is the preferred component in high-performance phosphating baths [1]. This is a class-level inference based on established industrial practice.

Electroplating Corrosion Inhibition Metal Finishing

High Water Solubility Enables Bath Formulation: A Direct Contrast with Insoluble Zinc Orthophosphate

The defining physicochemical distinction between zinc diphosphate and the more common zinc orthophosphate (Zn₃(PO₄)₂) is solubility in water. Zinc diphosphate is characterized as being highly soluble in water, a property confirmed by multiple chemical databases [1]. In stark contrast, zinc orthophosphate is consistently reported as insoluble in water . This binary solubility difference dictates their respective applications: zinc diphosphate dissolves readily to form the acidic phosphating solutions necessary for coating deposition, whereas zinc orthophosphate can only function as a dispersed pigment.

Phosphating Electroplating Formulation Science

Defined Decomposition Temperature (100°C) Guides Safe Processing and Storage

Zinc diphosphate exhibits a specific thermal stability profile: it is reported to be stable in air at room temperature but begins to decompose at 100°C [1][2]. This is a critical processing parameter, as it sets a defined upper temperature limit for any application or handling step involving the compound. While a direct quantitative comparison to a specific alternative is not provided in the sources, this explicit threshold allows for the precise engineering of manufacturing and drying processes to avoid thermal degradation, which is not as clearly defined for all related phosphate salts .

Thermal Stability Processing Safety Storage Conditions

Industrial Product Specifications with Quantified Purity and Impurity Limits

The Chinese national industry standard HG/T 2833-2009 provides quantifiable quality benchmarks for zinc diphosphate, which are essential for procurement and quality assurance [1]. The standard specifies a minimum P₂O₅ content of 47.5% (for premium grade) and a minimum zinc content of 20.2%, while also imposing strict upper limits on impurities such as free acid (≤3.0%), sulfate (≤0.01%), lead (≤0.01%), and arsenic (≤0.01%). These metrics provide a verifiable, product-specific baseline for comparing different commercial lots and ensuring material consistency. In contrast, generic 'zinc phosphate' materials (Zn₃(PO₄)₂) often have different compositional assays and impurity profiles, making this standard a key differentiator for the specific compound.

Quality Control Procurement Specifications Analytical Chemistry

Optimized Phosphating Bath Composition with Quantitative Component Ratios

A research study on high-corrosion-resistance phosphating processes identified an optimal bath composition that includes zinc diphosphate at a specific concentration of 70 g/L, alongside 30 g/L manganese dihydrogen phosphate and 40 g/L zinc nitrate [1]. This quantitative formulation is a direct result of experimental optimization, demonstrating the precise role of zinc diphosphate as the primary film-forming component. The study provides a data-driven baseline for bath formulation that is superior to generic, non-optimized mixtures [1]. The optimal temperature and duration were also defined as 65°C and 20 minutes.

Phosphating Coating Formulation Process Optimization

Zinc Diphosphate: Optimized Application Scenarios Based on Verifiable Evidence


Ferrous Metal Corrosion Protection in Electroplating

Zinc diphosphate is the preferred active component in electroplating baths for ferrous metals, offering superior anti-corrosion performance compared to manganese dihydrogen phosphate [1]. This application leverages the compound's high solubility to create a uniform, protective phosphate conversion coating that enhances the durability of treated metal parts in corrosive environments [2].

High-Performance Phosphating Bath Formulation

Industrial users can implement optimized phosphating baths using zinc diphosphate as the primary film-forming agent. A validated formulation from research demonstrates that a bath containing 70 g/L zinc diphosphate, in combination with 30 g/L manganese dihydrogen phosphate and 40 g/L zinc nitrate, produces a coating with high corrosion resistance when applied at 65°C for 20 minutes [3]. This formulation serves as a robust starting point for process development and quality assurance.

Quality Control and Material Specification Compliance

Procurement and quality control laboratories can utilize the quantitative specifications defined in the Chinese industry standard HG/T 2833-2009 to establish acceptance criteria for incoming zinc diphosphate material [4]. The standard's limits on P₂O₅ content, zinc content, and impurities such as lead and arsenic provide an objective framework for verifying product purity and consistency, ensuring the material meets the stringent requirements of high-reliability applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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